Antimony tribromide
Description
Structure
2D Structure
Properties
IUPAC Name |
tribromostibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Sb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGYLSSECYURW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Sb](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Sb, SbBr3 | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | antimony(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064870 | |
| Record name | Antimony tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimony tribromide is a yellow crystalline solid, which is sometimes shipped as a solution in hydrobromic acid. It is decomposed by water giving an antimony oxide and hydrobromic acid. It is corrosive to tissue. It is used to make other antimony compounds, in chemical analysis, and in dyeing., Yellow deliquescent solid; [Hawley] White powder; [MSDSonline] | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
536 °F at 760 mmHg (USCG, 1999), 288 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water, Soluble in dilute hydrochloric acid, hydrobromic acid, carbon disulfide, acetone, benzene, chloroform, Soluble in acetone, benzene, chloroform, Soluble in ammonia | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.148 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 4.148 at 23 °C/23 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg at 93.9 °C | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow orthorhombic crystals, Orthorhombic, bipyramidal needles, Yellow crystalline mass, Yellow or white, deliquescent, crystalline mass becoming amber yellow when fused, Colorless, crystalline solid having a pyramidal dimorphic molecular structure. | |
CAS No. |
7789-61-9 | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony tribromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibine, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony tribromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM239QD86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
205.88 °F (USCG, 1999), 97 °C | |
| Record name | ANTIMONY TRIBROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2501 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimony tribromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Direct Synthesis from Elemental Antimony and Bromine
The most straightforward method for synthesizing antimony tribromide involves the direct reaction of elemental antimony (Sb) with bromine (Br₂). This exothermic reaction proceeds according to the stoichiometric equation:
$$ 2 \, \text{Sb} + 3 \, \text{Br}2 \rightarrow 2 \, \text{SbBr}3 $$
Reaction Conditions :
- Temperature : Conducted at ambient or slightly elevated temperatures (20–50°C) to mitigate bromine’s volatility.
- Solvent : Often performed in a non-aqueous medium, such as carbon disulfide (CS₂), to enhance reactant miscibility and control reaction kinetics.
- Safety : Bromine’s high toxicity and corrosivity necessitate inert atmospheres (e.g., nitrogen or argon) and corrosion-resistant reactors (e.g., glass-lined or PTFE vessels).
Purification : The crude product is typically recrystallized from CS₂ or hydrobromic acid (HBr) to yield colorless to pale yellow crystals. Residual bromine is removed via vacuum distillation at 280°C.
Advantages :
Challenges :
- Bromine handling requires specialized infrastructure.
- Byproduct HBr emissions necessitate scrubbing systems.
Reaction of Antimony Trioxide with Hydrobromic Acid
Antimony trioxide (Sb₂O₃) serves as a precursor in this aqueous synthesis route, reacting with concentrated hydrobromic acid:
$$ \text{Sb}2\text{O}3 + 6 \, \text{HBr} \rightarrow 2 \, \text{SbBr}3 + 3 \, \text{H}2\text{O} $$
Reaction Conditions :
- Acid Concentration : 48–62% HBr ensures complete oxide dissolution.
- Temperature : Moderately heated (60–80°C) to accelerate reaction rates without promoting HBr volatilization.
- Stoichiometry : A 1:3 molar ratio of Sb₂O₃ to HBr is optimal for maximal conversion.
Isolation : The solution is evaporated under reduced pressure to precipitate SbBr₃, followed by drying at 110°C to remove residual moisture.
Advantages :
- Utilizes inexpensive, widely available Sb₂O₃.
- Avoids elemental bromine’s hazards.
Challenges :
- Lower yield (70–78%) due to competing hydrolysis.
- Requires excess HBr to shift equilibrium toward product formation.
Bromination of Antimony Sulfide-Antimony Trioxide Mixtures
Industrial-scale production often employs a hybrid approach using antimony sulfide (Sb₂S₃) and Sb₂O₃ as combined feedstocks. Bromine is introduced to the mixture at 250°C, yielding SbBr₃ and sulfur dioxide (SO₂):
$$ \text{Sb}2\text{S}3 + \text{Sb}2\text{O}3 + 9 \, \text{Br}2 \rightarrow 4 \, \text{SbBr}3 + 3 \, \text{SO}_2 $$
Reaction Conditions :
- Temperature : Maintained at 250°C to ensure complete sulfur oxidation and minimize side products.
- Catalyst : None required, though trace iron impurities may enhance reaction rates.
Gas Management : SO₂ is captured via alkaline scrubbing (e.g., NaOH solutions) to prevent environmental release.
Advantages :
Challenges :
- Complex gas handling and byproduct disposal.
- Lower product purity (75–80%) necessitates post-synthesis refining.
Hydrolysis Stability and Product Refinement
This compound is hygroscopic, undergoing hydrolysis in aqueous environments to form antimony trioxide and hydrobromic acid:
$$ 2 \, \text{SbBr}3 + 3 \, \text{H}2\text{O} \rightarrow \text{Sb}2\text{O}3 + 6 \, \text{HBr} $$
Mitigation Strategies :
- Storage under anhydrous conditions (e.g., desiccators or dry inert gases).
- Addition of HBr stabilizers to suppress hydrolysis during purification.
Refinement Techniques :
- Vacuum Sublimation : Purifies SbBr₃ by separating it from non-volatile impurities at 200–250°C.
- Solvent Recrystallization : CS₂ or chloroform selectively dissolves SbBr₃, leaving oxide residues.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Direct Synthesis (Sb + Br₂) | 85–92 | >99 | High | Industrial | Bromine toxicity |
| Sb₂O₃ + HBr | 70–78 | 90–95 | Moderate | Lab/Industrial | HBr corrosion |
| Sb₂S₃/Sb₂O₃ + Br₂ | 75–80 | 75–80 | Low | Industrial | SO₂ emissions |
Key Findings :
- Direct Synthesis is preferred for high-purity applications but demands rigorous safety protocols.
- Sb₂O₃ + HBr balances cost and safety for medium-scale production.
- Sb₂S₃/Sb₂O₃ Bromination is economically viable for resource-rich regions but environmentally challenging.
Emerging Research and Optimization Strategies
Recent studies focus on enhancing SbBr₃ synthesis efficiency and sustainability:
- Solvent-Free Mechanochemistry : Ball-milling Sb and Br₂ in stoichiometric ratios reduces solvent use and reaction time.
- Electrochemical Methods : Electrosynthesis from Sb anodes in HBr electrolytes achieves 88% yield with minimal waste.
- Catalytic Bromine Recovery : Membranes and adsorbents (e.g., activated carbon) capture and recycle HBr from hydrolysis byproducts, improving process economics.
Chemical Reactions Analysis
Antimony tribromide undergoes various chemical reactions:
Hydrolysis: In water, this compound hydrolyzes to form hydrobromic acid and antimony trioxide[ 2 \text{SbBr}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Sb}_2\text{O}_3 + 6 \text{HBr} ]
Complex Formation: It forms complexes with various organic compounds, such as benzene, through molecular interactions.
Substitution Reactions: This compound can act as a halogenating agent in organic synthesis, facilitating the substitution of bromine atoms into organic molecules.
Scientific Research Applications
Antimony tribromide (SbBr3) is a chemical compound containing antimony in its +3 oxidation state . It appears as a nonflammable, colorless to yellow crystalline solid . SbBr3 has a molecular weight of 361.51 . It is soluble in water and undergoes partial hydrolysis.
Scientific Research Applications
This compound has various applications in scientific research, including its use as a fire retardant, in non-linear optical materials, and in high-pressure studies. It is also used in the production of other antimony compounds, in chemical analysis, as a mordant, and in dyeing .
Fire Retardant
This compound is added to polymers like polyethylene to enhance their fire-retardant properties .
Non-Linear Optical Materials
It is studied for its potential as a non-linear optical material, useful in harmonic generation, optical switching, and dynamic holography.
High-Pressure Studies
Research has shown that this compound undergoes phase transitions under high pressure, making it of interest in the study of layered functional materials. Studies using synchrotron x-ray diffraction, Raman spectroscopy, and first-principles calculations reveal that SbBr3 transforms from a molecular phase to an eight-coordinated layered phase at 7.6 GPa .
Use in Medicine
Antimony has a few medical applications. It was used to treat African trypanosomiasis . Current studies are using antimony in the treatment of lung tumor cell lines . Antimony dithiocarbamate complexes have been studied for their potential antibacterial and antifungal activity .
Table 4: Applications of Antimony in Medicine
| Pathology | Compound and Administration | Dosage | Pathogenic Factors Targeted | Application | References |
|---|---|---|---|---|---|
| Cancer | Trivalent antimony potassium tartrate | 4.2–322 µg/mL | small cell lung cancer cell lines | in vitro (currently under research) | 330 |
| Syphilis | Antimony powder in saline solution—intravenous injections | 50–200 mg | Treponema pallidum | in vivo (historical use) | 323 |
| Malaria | Various | Various | Plasmodium spp. | in vivo (historical use) | [324,325,331] |
| Framboesia tropica | Antimonium tartarum—intramuscular | Various | Treponema pallidum pertenue | in vivo (historical use) | [326,332] |
| Various bacterial infections | Sb(ephedtc) 3 and monophenylantimony(III) compounds—microtiter plates & salt application | 21.4–125.6 µM | P. aeruginosa; E. coli; K. pneumoniae; Salmonella dublin; E. cloacae; S. aureus; E. caseofluvialis; S. sciuri; plus multiresistant clinic isolated strains | in vitro (currently under research) | [327,328] |
| Aspergillosis | Monophenylantimony(III) compounds—Salt application | 27.9–65.08 µM | A. niger; A. flavus | in vitro (currently under research) | 328 |
| Leishmaniasis | Sodium antimony gluconate; meglumine antimoniate—intramuscular | 10–100 mg/kg | Leishmania spp. | in vivo | [321,333,334,335] |
| Trypanosomiasis | Various combinations of antimonials and other compounds | Various | Trypanosoma spp. | in vitro (experiments in murine trypanosomiasis); in vivo | [336,337,338,339] |
| Schistosomiasis | Various antimonials—intravenously, intramuscular | 3.5–530 mg | Schistosoma spp. | in vivo (historical use) | [340,341,342,343,344,345,346,347,348,349] |
Note: ephedtc = ephedrinedithiocarbamate ligand
Other Applications
Mechanism of Action
The mechanism by which antimony tribromide exerts its effects involves its ability to form complexes and undergo hydrolysis. In non-linear optical applications, the compound’s molecular structure and interactions with light are crucial. The electron transfer between antimony and bromine atoms plays a significant role in its chemical behavior .
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
Reactivity and Kinetic Behavior
Bromine-Exchange Reactions :
SbBr₃ exhibits unique kinetics in bromine-exchange reactions with organic bromides (e.g., benzyl bromide, t-butyl bromide):
- High SbBr₃ concentrations : Second-order kinetics (rate ∝ [SbBr₃]²) .
- Low SbBr₃ concentrations : First-order kinetics (rate ∝ [SbBr₃]) .
- Mechanism : Proposed intermediate formation of dimeric Sb₂Br₆ at high concentrations, enhancing reactivity .
In contrast, SbCl₃ reacts with organic chlorides via similar pathways but shows slower kinetics due to weaker Sb–Cl bond strength . SbF₃ is less reactive in halogen-exchange reactions, attributed to its higher lattice energy .
Toxicity and Regulatory Profiles
Key Differences :
- SbBr₃ and SbCl₃ share similar regulatory thresholds, but SbBr₃’s genotoxicity profile is better characterized .
- SbF₃ poses higher acute toxicity due to fluoride ion release .
Biological Activity
Antimony tribromide (SbBr₃) is a chemical compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological effects as reported in scientific literature.
This compound is a trihalide of antimony, characterized by its molecular formula SbBr₃. It is typically synthesized through the reaction of antimony trioxide with bromine or by direct combination of antimony and bromine at elevated temperatures. This compound exhibits a crystalline structure that can be influenced by the conditions of synthesis, leading to variations in its physical properties and biological activity.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 323.5 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | 95 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that antimony compounds, including this compound, exhibit a range of biological activities. Notably, antimony compounds have been studied for their antimicrobial , antileishmanial , and anticancer properties.
Antimicrobial Activity
This compound has shown promising results in inhibiting bacterial growth. A study conducted on various Sb(III) complexes revealed that certain derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Antileishmanial Activity
Antimony compounds are well-known for their historical use in treating leishmaniasis, a disease caused by protozoan parasites. Research has indicated that this compound exhibits efficacy against Leishmania species, potentially through mechanisms involving the generation of reactive oxygen species (ROS) that lead to parasite cell death.
Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been observed that this compound can induce apoptosis in cancer cells, possibly via the activation of caspase pathways. In vitro studies have shown that SbBr₃ can inhibit the proliferation of breast cancer cells (MCF-7) and colon cancer cells (HT-29).
Case Studies
- Study on Antimicrobial Effects :
- Antileishmanial Efficacy :
- Cytotoxicity in Cancer Research :
Q & A
Q. What are the established laboratory synthesis methods for antimony tribromide, and how do reaction conditions influence yield and purity?
this compound is synthesized via direct reaction of antimony metal with bromine vapor under controlled conditions. A reflux setup with excess bromine at 200–250°C ensures complete conversion, yielding ~95% purity. Alternative methods include electrolysis of antimony trichloride in hydrobromic acid, producing amorphous β-SbBr₃ with halide impurities (~6–22%) . Purity optimization requires post-synthesis purification via vacuum sublimation (96.6°C melting point) to remove residual HBr or unreacted bromine .
Q. How does the crystal structure of SbBr₃ inform its reactivity in Lewis acid-catalyzed reactions?
SbBr₃ crystallizes in an orthorhombic P2₁2₁2₁ space group with a distorted T-shaped geometry. The Sb³⁺ center coordinates with three Br⁻ ligands, creating a highly polarized structure. This geometry enhances its Lewis acidity, enabling halogen exchange in Friedel-Crafts alkylation and catalytic cyclization reactions. X-ray diffraction (XRD) studies reveal bond lengths of 2.50–2.65 Å for Sb-Br, correlating with its ability to stabilize transition states in organic syntheses .
Q. What standardized protocols exist for handling SbBr₃’s toxicity in laboratory settings?
SbBr₃ is corrosive and toxic (LD₅₀ oral rat: 280 mg/kg). Researchers must use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or dermal exposure. Decontamination involves neutralization with 5% sodium bicarbonate, followed by rinsing with water. Waste disposal requires stabilization with calcium hydroxide to precipitate antimony oxides .
Advanced Research Questions
Q. How can discrepancies in historical atomic weight determinations of antimony using SbBr₃ be resolved through modern analytical techniques?
Early gravimetric analyses of SbBr₃ yielded Sb atomic weights ranging from 119.86 to 121.86 due to impurities and incomplete halogen removal . Modern isotopic mass spectrometry (e.g., ICP-MS) with purified SbBr₃ samples can achieve precision to ±0.001 amu. Calibration against NIST SRM 3109a (antimony standard) minimizes systematic errors, reconciling historical data with the accepted value of 121.76 .
Q. What mechanistic insights do spectroscopic studies provide into SbBr₃’s role as a flame retardant synergist?
In halogenated flame retardants, SbBr₃ vaporizes at 280°C, releasing Br radicals that quench H· and OH· combustion intermediates. In situ FTIR and UV-Vis spectroscopy show SbBr₃ decomposes to Sb₄O₆Br₂ above 300°C, forming a protective char layer. Synergism with brominated compounds enhances radical scavenging efficiency by 40% compared to Sb₂O₃ .
Q. What are the challenges in crystallizing β-SbBr₃, and how do its metastable phases affect material properties?
β-SbBr₃, obtained via low-temperature electrolysis (-20°C), exhibits a hexagonal structure (P6₃/mmc) with 5.4 g/cm³ density. Metastability arises from kinetic trapping during crystallization, leading to anisotropic thermal expansion (ΔV = 8% at 150°C). Differential scanning calorimetry (DSC) reveals a phase transition to α-SbBr₃ (orthorhombic) at 120°C, impacting its solubility and catalytic activity .
Q. How do computational models reconcile SbBr₃’s experimental and theoretical bandgap values?
Density functional theory (DFT) calculations (PBE functional) predict a bandgap of 3.2 eV for SbBr₃, yet UV-Vis absorption spectra indicate 2.8 eV. This discrepancy arises from excitonic effects and spin-orbit coupling not fully captured in standard DFT. Hybrid functionals (HSE06) or GW approximations improve accuracy to within 0.1 eV, validating its semiconductor properties for optoelectronic applications .
Methodological Guidance
Q. What strategies mitigate bias in toxicological studies of SbBr₃ exposure?
- Selection bias: Use stratified sampling in animal models to control for age and sex variability .
- Detection bias: Blind researchers to exposure levels during histological analysis (e.g., lung tissue granulomas) .
- Confounding: Adjust for co-exposure to other antimony compounds (e.g., Sb₂O₃) via multivariate regression .
Q. How to design a reproducible protocol for SbBr₃-catalyzed organic reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
